2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Reduction and Acylation: The resulting quinoline derivative is then reduced to form the 3,4-dihydroquinoline. This intermediate is subsequently acylated with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 1-phenylethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 3,4-dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl chain length.
2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylpropyl)acetamide: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(15-7-3-2-4-8-15)20-18(22)13-21-17-10-6-5-9-16(17)11-12-19(21)23/h2-10,14H,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZVZXOAHKXPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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